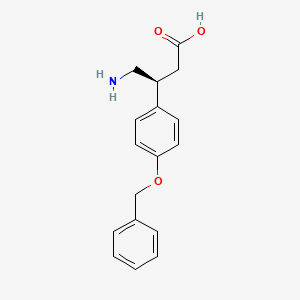![molecular formula C5H5N5S B13096530 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine CAS No. 7248-53-5](/img/structure/B13096530.png)
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine is a heterocyclic compound that features a unique fusion of thiadiazole and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine typically involves multi-component reactions. One common method is the cyclocondensation of substituted thiadiazole-amines with aldehydes and active methylene compounds. This reaction can be carried out under various conditions, including solvent-free microwave irradiation or using green solvents like ethanol .
Industrial Production Methods
Industrial production methods for this compound often utilize robust and sustainable catalysts. For example, vanadium oxide loaded on fluorapatite has been shown to be an effective catalyst for the synthesis of thiadiazolo[3,2-a]pyrimidines, providing high yields and rapid reaction times .
化学反応の分析
Types of Reactions
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve mild temperatures and environmentally friendly solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while nucleophilic substitution can produce various substituted derivatives .
科学的研究の応用
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being explored for its cytotoxic properties against cancer cells and its potential as an anti-inflammatory agent.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity
作用機序
The mechanism of action of 5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. In cancer cells, it may induce apoptosis by interfering with cell cycle progression and signaling pathways .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-α]pyrimidines: These compounds share a similar ring structure and have been studied for their antimicrobial and antiviral activities.
Pyrazolo[3,4-d]pyrimidines: Known for their cytotoxic properties and potential as kinase inhibitors.
Pyrimido[4,5-d]pyrimidines: These compounds are explored for their anti-inflammatory and anticancer activities.
Uniqueness
5-Methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine stands out due to its unique combination of thiadiazole and pyrimidine rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its broad range of applications make it a valuable compound in scientific research .
特性
CAS番号 |
7248-53-5 |
|---|---|
分子式 |
C5H5N5S |
分子量 |
167.19 g/mol |
IUPAC名 |
5-methyl-[1,2,5]thiadiazolo[3,4-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H5N5S/c1-2-7-4(6)3-5(8-2)10-11-9-3/h1H3,(H2,6,7,8,10) |
InChIキー |
VBYRQAVWRVYISH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=NSN=C2C(=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Isopropyl-[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B13096447.png)
![5-Chloro-2-(2-(dimethylamino)ethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13096449.png)
![4-(3-(4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propyl)morpholine](/img/structure/B13096454.png)

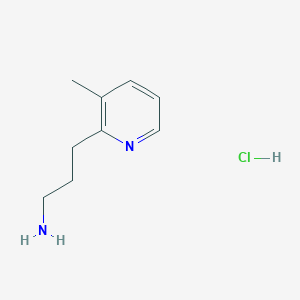
![tert-butyl N-[(2S)-butan-2-yl]carbamate](/img/structure/B13096470.png)
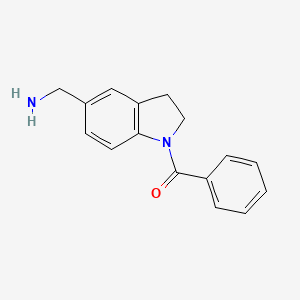
![Methyl 4-(((6-chloro-5-fluoro-1H-benzo[d]imidazol-2-yl)thio)methyl)benzoate](/img/structure/B13096474.png)
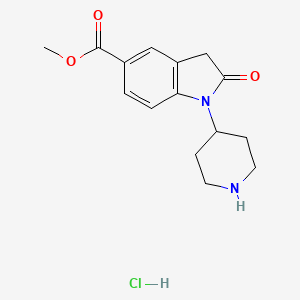
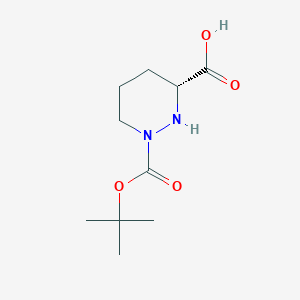
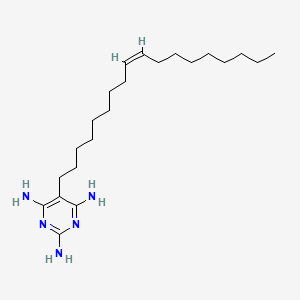
![9-(3-(9H-Carbazol-9-yl)phenyl)-3-(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole](/img/structure/B13096522.png)
![4-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)pyrimidin-2-amine](/img/structure/B13096528.png)
